molecular formula C11H17NO B13108977 4-Pyridinehexanol CAS No. 4343-94-6

4-Pyridinehexanol

Cat. No.: B13108977
CAS No.: 4343-94-6
M. Wt: 179.26 g/mol
InChI Key: YOBRJRKITQMTJE-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)hexan-1-ol is an organic compound that belongs to the class of pyridine derivatives It consists of a hexane chain with a hydroxyl group at one end and a pyridine ring at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-4-yl)hexan-1-ol typically involves the reaction of pyridine with a suitable hexane derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with 6-bromohexan-1-ol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 6-(pyridin-4-yl)hexan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-(pyridin-4-yl)hexanal or 6-(pyridin-4-yl)hexanone.

    Reduction: Formation of 6-(piperidin-4-yl)hexan-1-ol.

    Substitution: Formation of 6-(pyridin-4-yl)hexyl chloride and subsequent derivatives.

Scientific Research Applications

6-(Pyridin-4-yl)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)hexan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-3-yl)hexan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.

    6-(Pyridin-2-yl)hexan-1-ol: Pyridine ring attached at the 2-position.

    6-(Piperidin-4-yl)hexan-1-ol: Reduced form of the pyridine ring, resulting in a piperidine ring.

Uniqueness

6-(Pyridin-4-yl)hexan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Properties

CAS No.

4343-94-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyridin-4-ylhexan-1-ol

InChI

InChI=1S/C11H17NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-5,10H2

InChI Key

YOBRJRKITQMTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCCCCO

Origin of Product

United States

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